molecular formula C14H20ClNO2 B613208 (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 103733-29-5

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B613208
M. Wt: 269.77
InChI Key: NNKSEUBQDFHGAC-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” can be determined using various analytical techniques. For example, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .

Scientific Research Applications

Stereoselective Synthesis

The compound has been used in the stereoselective synthesis of (S)-acid derivatives through hydrolysis under mild conditions using animal liver acetone powders. This process provides a method for the selective production of enantiomerically pure compounds, a crucial aspect in the development of pharmaceuticals where the activity, safety, and efficacy can significantly depend on the enantiomeric purity of the drug substance. Such stereoselective transformations are essential for the synthesis of biologically active molecules and natural products (Sánchez et al., 2001).

Improved Synthesis Methods

An improved synthesis route for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, employing a modified Pictet-Spengler reaction, has been reported. This method provided a high yield (95%) with minimal racemization, showcasing the efficiency and effectiveness of the synthesis process for producing high-purity chiral compounds. The enantiomeric excess was significantly improved through recrystallization, demonstrating the compound's potential in facilitating the development of more efficient synthetic routes for complex organic molecules (Liu et al., 2008).

Tert-Butoxycarbonylation Reagent

The compound serves as a precursor in the development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the protection of amino acids and other substrates. This usage underscores its role in the advancement of synthetic methodologies, where selective protection and deprotection of functional groups are critical for the construction of complex organic molecules. The high chemoselectivity and yield under mild conditions provided by these reagents are particularly beneficial in synthesizing peptides and other sensitive biological molecules (Saito et al., 2006).

Safety And Hazards

The safety and hazards associated with “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” would depend on various factors including its physical and chemical properties, biological activities, and the specific conditions of use .

Future Directions

The future directions in the research of THIQ analogs, including “®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride”, involve the development of novel THIQ analogs with potent biological activity. This includes further studies on their biological potential, structural–activity relationship (SAR), and mechanism of action .

properties

IUPAC Name

tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKSEUBQDFHGAC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

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